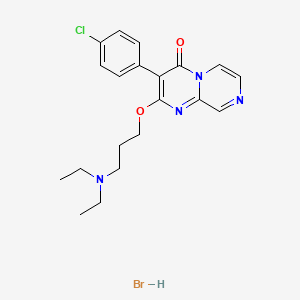
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrazino-pyrimidinone core, a chlorophenyl group, and a diethylaminopropoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps:
Formation of the Pyrazino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Diethylaminopropoxy Side Chain: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To enhance reaction rates.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminopropoxy side chain.
Reduction: Reduction reactions could target the pyrazino-pyrimidinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine
Pharmacological Research: The compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 3-(p-Chlorophenyl)-2-(3-dimethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one
- 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrochloride
Uniqueness
The unique structural features of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide, such as the specific arrangement of functional groups, may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
18472-22-5 |
|---|---|
分子式 |
C20H24BrClN4O2 |
分子量 |
467.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-[3-(diethylamino)propoxy]pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C20H23ClN4O2.BrH/c1-3-24(4-2)11-5-13-27-19-18(15-6-8-16(21)9-7-15)20(26)25-12-10-22-14-17(25)23-19;/h6-10,12,14H,3-5,11,13H2,1-2H3;1H |
InChI 键 |
AETBTTHZZYVNFP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=C(C=C3)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


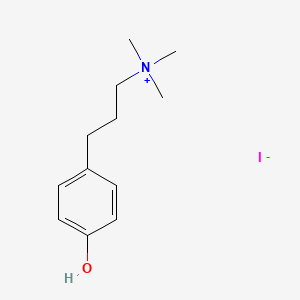
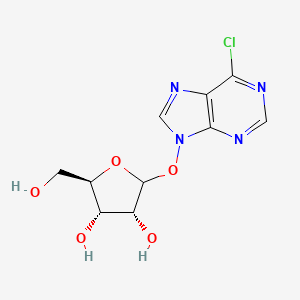
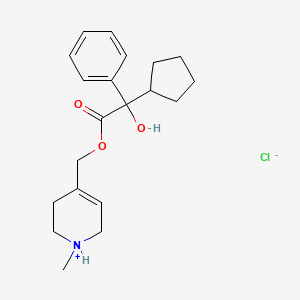
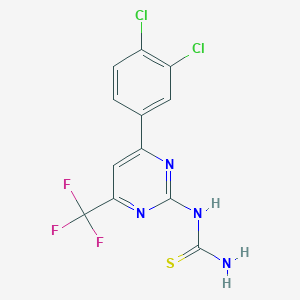
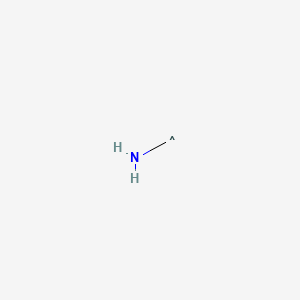
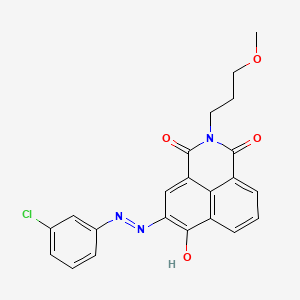
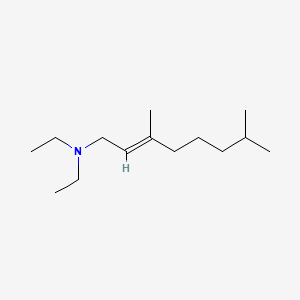

![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)

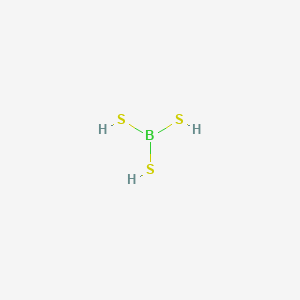

![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
